Ethyl 4-chloro-1-(2,6-difluorophenyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 4-chloro-1-(2,6-difluorophenyl)-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a chloro group at the 4-position, a difluorophenyl group at the 1-position, and an ethyl ester group at the 3-position of the pyrazole ring. These structural features contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-1-(2,6-difluorophenyl)-1H-pyrazole-3-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound, such as ethyl acetoacetate, under acidic or basic conditions.
Introduction of the Chloro Group: The chloro group can be introduced through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Difluorophenyl Group: The difluorophenyl group can be introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, using a difluorophenylboronic acid and a suitable palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-1-(2,6-difluorophenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of substituted pyrazole derivatives.
Oxidation: Formation of oxidized pyrazole derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Hydrolysis: Formation of 4-chloro-1-(2,6-difluorophenyl)-1H-pyrazole-3-carboxylic acid.
Scientific Research Applications
Ethyl 4-chloro-1-(2,6-difluorophenyl)-1H-pyrazole-3-carboxylate has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the development of agrochemicals, such as pesticides and herbicides.
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-1-(2,6-difluorophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in biological processes, leading to its observed effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity, or modulate inflammatory pathways, resulting in anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-chloro-1-(2,6-difluorophenyl)-1H-pyrazole-5-carboxylate: Similar structure but with a carboxylate group at the 5-position.
Ethyl 4-chloro-1-(2,6-difluorophenyl)-1H-pyrazole-3-carboxamide: Similar structure but with a carboxamide group instead of an ester group.
Ethyl 4-chloro-1-(2,6-difluorophenyl)-1H-pyrazole-3-thiol: Similar structure but with a thiol group instead of an ester group.
Uniqueness
Ethyl 4-chloro-1-(2,6-difluorophenyl)-1H-pyrazole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro, difluorophenyl, and ester groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H9ClF2N2O2 |
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Molecular Weight |
286.66 g/mol |
IUPAC Name |
ethyl 4-chloro-1-(2,6-difluorophenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C12H9ClF2N2O2/c1-2-19-12(18)10-7(13)6-17(16-10)11-8(14)4-3-5-9(11)15/h3-6H,2H2,1H3 |
InChI Key |
LKPXNZXMIBVIJL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1Cl)C2=C(C=CC=C2F)F |
Origin of Product |
United States |
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